molecular formula C13H13BrN2 B471262 [(4-Bromophenyl)methyl](pyridin-2-ylmethyl)amine CAS No. 774556-79-5

[(4-Bromophenyl)methyl](pyridin-2-ylmethyl)amine

Cat. No.: B471262
CAS No.: 774556-79-5
M. Wt: 277.16g/mol
InChI Key: PKJULMHMZYMJAH-UHFFFAOYSA-N
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Description

(4-Bromophenyl)methylamine is an organic compound with the molecular formula C13H13BrN2 It is a derivative of pyridine and benzylamine, featuring a bromine atom attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)methylamine typically involves the reaction of 4-bromobenzyl chloride with 2-pyridinemethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)methylamine undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Bromophenyl)methylamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine and phenyl moieties can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with the target molecules. These interactions can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    (4-Methylphenyl)methylamine: Similar structure but with a methyl group instead of a bromine atom.

    (4-Chlorophenyl)methylamine: Similar structure but with a chlorine atom instead of a bromine atom.

    (4-Fluorophenyl)methylamine: Similar structure but with a fluorine atom instead of a bromine atom.

Uniqueness

(4-Bromophenyl)methylamine is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can enhance the compound’s reactivity and binding affinity in certain applications, making it distinct from its methyl, chlorine, and fluorine analogs .

Properties

IUPAC Name

1-(4-bromophenyl)-N-(pyridin-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2/c14-12-6-4-11(5-7-12)9-15-10-13-3-1-2-8-16-13/h1-8,15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJULMHMZYMJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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